5-chloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Description
This compound is a thiophene-2-carboxamide derivative featuring a benzo[d]thiazol-2-yl and pyridin-3-ylmethyl substituent. The structure includes a 5-chloro substitution on the thiophene ring and a 6-ethoxy group on the benzothiazole moiety. Such modifications are designed to enhance binding affinity and selectivity in pharmacological targets, particularly in kinase inhibition or receptor modulation .
Properties
IUPAC Name |
5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S2/c1-2-26-14-5-6-15-17(10-14)28-20(23-15)24(12-13-4-3-9-22-11-13)19(25)16-7-8-18(21)27-16/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQOXZUTRGGMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of heterocyclic compounds characterized by the presence of thiazole and pyridine moieties, which are known for their diverse pharmacological properties.
- Molecular Formula : CHClNOS
- Molecular Weight : 429.94 g/mol
- CAS Number : 895015-23-3
Synthesis Overview
The synthesis of this compound typically involves several key steps, including the reaction of appropriate thiazole and pyridine derivatives under specific conditions. The presence of chlorine and ethoxy groups enhances its chemical reactivity and biological potential.
Antibacterial Properties
Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives containing thiazole and related structures have been shown to be effective against various bacterial strains, making them promising candidates for the development of new antimicrobial agents .
A study reported that derivatives of benzothiazole demonstrated potent antibacterial effects, outperforming traditional antibiotics such as ampicillin and streptomycin in certain assays. The mechanism of action is believed to involve the inhibition of bacterial topoisomerases, crucial enzymes for DNA replication .
Anticancer Activity
In addition to antibacterial properties, preliminary studies suggest that this compound may possess anticancer activity. Compounds with similar structural motifs have been shown to induce apoptosis in cancer cell lines through various signaling pathways . This suggests a multifaceted potential for therapeutic applications beyond antimicrobial activity.
Case Studies and Research Findings
- Antibacterial Efficacy :
- Cytotoxicity Assays :
- Mechanistic Studies :
Summary Table of Biological Activities
Scientific Research Applications
Antimicrobial Properties
Research indicates that 5-chloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide exhibits significant antimicrobial activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.008 μg/mL | |
| Escherichia coli | 0.012 μg/mL | |
| Candida albicans | 0.015 μg/mL |
This compound has shown effectiveness against resistant strains, suggesting its potential as a new antimicrobial agent.
Anti-Tubercular Activity
Preliminary studies suggest promising anti-tubercular properties, with indications that it may inhibit the growth of Mycobacterium tuberculosis. The proposed mechanism involves disrupting the bacterial cell wall synthesis pathway, making it a candidate for further investigation in tuberculosis treatment.
Anticancer Activity
Emerging data indicate that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Effect Observed | Reference |
|---|---|---|---|
| MCF-7 | 12 | Induction of apoptosis | |
| K562 | 15 | Cell cycle arrest | |
| HeLa | 10 | Inhibition of proliferation |
The mechanism of action appears to involve the activation of intrinsic apoptotic pathways, with increased expression of pro-apoptotic factors such as p53 and caspase-3 cleavage observed in treated cells.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : A comparative analysis highlighted the enhanced antibacterial activity of thiazole derivatives over traditional antibiotics, with specific focus on resistant strains.
- Cytotoxicity Assessment : Investigations into cytotoxic effects revealed significant inhibition of cell viability in a dose-dependent manner, particularly in breast cancer cells (MCF-7).
- In Vivo Studies : Future research is warranted to evaluate the in vivo efficacy and safety profile of this compound in animal models to substantiate its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzothiazole and Thiophene Moieties
The compound shares structural similarities with derivatives reported in and . For example:
- N-(6-Ethoxybenzo[d]thiazol-2-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide (Compound 7): Key Differences: Replaces the pyridin-3-ylmethyl group with a sulfamoylphenyl-quinazolinone system. Impact: The sulfamoyl group enhances solubility and hydrogen-bonding capacity, as evidenced by its higher yield (78%) and melting point (255.9 °C) compared to chloro-thiophene analogs .
- 5-Chloro-N-[2-(6-Fluoro-3-methyl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl)ethyl]thiophene-2-carboxamide: Key Differences: Features a fluorinated benzothiadiazole ring and lacks the pyridine substituent.
Pharmacokinetic and Physicochemical Properties
- Chloro vs. Fluoro Substitutions : The 5-chloro group in the target compound likely increases lipophilicity and target binding compared to fluorine but may reduce solubility.
- Ethoxy vs. Sulfamoyl Groups : The 6-ethoxy group on benzothiazole in the target compound balances steric bulk and hydrophobicity, whereas sulfamoyl groups in analogs enhance polarity and solubility .
Q & A
What synthetic strategies are recommended for achieving high-purity 5-chloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide?
Basic Research Focus
The compound’s synthesis involves multi-step organic reactions, including coupling of benzo[d]thiazole and pyridinylmethyl moieties to the thiophene-2-carboxamide backbone. Key steps include:
- N-Alkylation : Sequential alkylation of the pyridin-3-ylmethyl group requires controlled temperature (e.g., 60–80°C) and solvent selection (e.g., DMF or THF) to avoid side reactions .
- Thiophene Functionalization : Chlorination at the 5-position of thiophene is typically achieved using POCl₃ or NCS (N-chlorosuccinimide) under anhydrous conditions .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for purity >95%. Monitor via TLC and confirm with NMR .
How can contradictory biological activity data for this compound be resolved in structure-activity relationship (SAR) studies?
Advanced Research Focus
Contradictions in activity (e.g., varying IC₅₀ values across assays) may arise from:
- Solubility Variability : Use standardized DMSO stock solutions (<0.1% v/v) to minimize solvent effects. Confirm solubility via dynamic light scattering .
- Target Selectivity : Perform competitive binding assays (e.g., SPR or ITC) to differentiate off-target interactions. For example, highlights thiophene derivatives’ dual affinity for kinase and GPCR targets, requiring orthogonal validation .
- Metabolic Stability : Assess microsomal stability (e.g., human liver microsomes) to rule out rapid degradation masking true potency .
What spectroscopic and computational methods are optimal for characterizing the compound’s tautomeric forms?
Advanced Research Focus
The compound’s thiazole and pyridine rings may exhibit tautomerism, impacting binding interactions. Methodological approaches include:
- NMR Titration : Monitor ¹H and ¹³C chemical shifts in DMSO-d₆ vs. CDCl₃ to identify keto-enol equilibria .
- DFT Calculations : Use Gaussian or ORCA to model tautomeric stability. Compare with IR data (C=O and N-H stretches at ~1650 cm⁻¹ and ~3300 cm⁻¹, respectively) .
- X-ray Crystallography : Resolve crystal structures using SHELXL ( ) to confirm dominant tautomers in solid state .
How should researchers design experiments to optimize reaction yields for large-scale synthesis?
Basic Research Focus
Yield optimization requires systematic parameter screening:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for Suzuki-Miyaura coupling of benzo[d]thiazole intermediates .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for amide bond formation. notes DMF improves yields by 15–20% over THF .
- Reaction Time : Use in-situ FTIR or HPLC to track intermediate consumption. For example, reports optimal reaction times of 6–8 hours for thiophene derivatization .
What strategies mitigate cytotoxicity discrepancies between in vitro and in vivo models for this compound?
Advanced Research Focus
Discrepancies often stem from:
- Protein Binding : Measure plasma protein binding (equilibrium dialysis) to adjust free drug concentrations in vivo .
- Metabolite Identification : Use LC-HRMS to profile metabolites (e.g., oxidative dechlorination or thiazole ring cleavage) that may contribute to toxicity .
- 3D Cell Models : Replace 2D monolayers with spheroids or organoids to better mimic in vivo tissue penetration barriers .
How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Advanced Research Focus
For stereochemical confirmation:
- Single-Crystal X-ray Diffraction : Use SHELXL ( ) to determine absolute configuration. Refine data with a resolution limit ≤1.0 Å .
- Electronic Circular Dichroism (ECD) : Compare experimental ECD spectra with DFT-simulated spectra for chiral centers .
- NOESY NMR : Identify spatial proximities between protons (e.g., pyridinylmethyl and thiophene groups) to confirm rotameric states .
What are the best practices for analyzing the compound’s stability under varying pH conditions?
Basic Research Focus
Stability studies require:
- Forced Degradation : Expose the compound to pH 1–13 buffers at 40°C for 24–72 hours. Monitor degradation via UPLC-PDA (e.g., reports thiophene ring hydrolysis at pH >10) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life. For example, identifies a t₉₀ of >6 months at 25°C in pH 7.4 buffer .
- Mass Balance : Ensure degradation products account for ≥90% of initial mass to confirm analytical method validity .
How do electronic effects of substituents (e.g., ethoxy vs. methoxy groups) influence the compound’s reactivity?
Advanced Research Focus
Substituent effects are probed via:
- Hammett Analysis : Correlate σ values of substituents (e.g., ethoxy: σₚ = -0.24) with reaction rates (e.g., nucleophilic aromatic substitution) .
- DFT Frontier Orbitals : Calculate HOMO-LUMO gaps to predict sites of electrophilic attack. shows ethoxy groups lower LUMO energy by 0.3 eV vs. methoxy, enhancing reactivity .
- Synthetic Comparators : Synthesize analogs (e.g., 6-methoxybenzo[d]thiazole) and compare yields/purity under identical conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
